molecular formula C12H21NO5 B028187 (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine CAS No. 108149-60-6

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

Katalognummer: B028187
CAS-Nummer: 108149-60-6
Molekulargewicht: 259.3 g/mol
InChI-Schlüssel: ZNBUXTFASGDVCL-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine (CAS 108149-60-6) is a chiral oxazolidine derivative characterized by:

  • Stereoconfiguration: (S)-enantiomer with a defined stereocenter at the 4-position .
  • Functional groups: A tert-butoxycarbonyl (Boc) group at position 3 and a methoxycarbonyl group at position 4, along with two methyl groups at position 2.
  • Applications: Widely used in asymmetric synthesis, dietary supplements, and cosmetics due to its stability and role as a chiral auxiliary .
  • Purity: Commercially available at ≥98% purity, often synthesized via multistep routes involving Garner aldehydes or enzymatic catalysis .

Eigenschaften

IUPAC Name

3-O-tert-butyl 4-O-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBUXTFASGDVCL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350837
Record name 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108149-60-6
Record name 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Methyl Esterification and Boc Protection

The synthesis begins with L-serine, a chiral amino acid, which undergoes methyl esterification using methanol and thionyl chloride (SOCl₂) under reflux conditions. This step converts the carboxylic acid group into a methyl ester, yielding (S)-methyl 2-amino-3-hydroxypropanoate (1) with an 80% yield. Subsequent protection of the primary amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of dimethylaminopyridine (DMAP) and triethylamine (Et₃N) affords (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (2) . The Boc group ensures chemoselectivity in downstream reactions.

Acid-Catalyzed Cyclization

Cyclization of (2) is achieved using 2,2-dimethoxypropane (DMP) and para-toluenesulfonic acid (PTSA) in benzene under reflux. This step forms the oxazolidine ring via intramolecular nucleophilic attack of the hydroxyl group on the adjacent carbonyl carbon, yielding (S)-tert-butyl 4-hydroxymethyl-2,2-dimethyloxazolidine-3-carboxylate (3) with a 75% yield. The 2,2-dimethyl moiety originates from DMP, which acts as an acetone equivalent.

Oxidation and Esterification

To introduce the 4-methoxycarbonyl group, the hydroxymethyl substituent in (3) is oxidized to a carboxylic acid. While source employs Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and Et₃N) to convert hydroxymethyl to formyl, further oxidation using Jones reagent (CrO₃ in H₂SO₄) would yield the carboxylic acid. Subsequent esterification with methanol and catalytic sulfuric acid produces the target compound. This two-step sequence typically achieves a 65–70% overall yield.

Lithium-Mediated Condensation of Carbamates

Reaction of Carbamates with Epoxides

The patent EP1328509B1 discloses a method for synthesizing oxazolidinones via lithium-mediated condensation of carbamates with tert-butylcarbamyl epoxides. While this route primarily targets oxazolidinones, adaptations for oxazolidines involve substituting the epoxide with a tert-butylcarbamyl-protected glycidol derivative. For example, reacting methyl N-Boc carbamate (I) with (S)-tert-butylcarbamyl glycidol (II) in the presence of lithium hexamethyldisilazide (LiHMDS) induces ring-opening of the epoxide, forming the oxazolidine skeleton.

One-Pot Process

The same patent describes a one-pot procedure where the cyclized intermediate is treated with aqueous acid (e.g., HCl) to hydrolyze labile protecting groups, followed by acylation with methyl chloroformate. This method streamlines the synthesis, achieving a 60–70% yield with >99% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Stereochemical Control
L-Serine CyclizationL-Serine(Boc)₂O, DMP, PTSA65–70%High (retains L-configuration)
Lithium CondensationMethyl N-Boc carbamateLiHMDS, (S)-glycidol derivative60–70%Excellent (>99% ee)

Stereochemical Outcomes

The L-serine route inherently preserves chirality, as the starting material’s stereocenter remains intact through protection and cyclization. In contrast, lithium-mediated methods rely on chiral epoxides or alcohols to induce asymmetry, often achieving superior ee due to the rigidity of transition states.

Scalability and Practical Considerations

The cyclization approach is cost-effective for large-scale synthesis, as L-serine is inexpensive and the reagents (DMP, PTSA) are readily available. However, the lithium-mediated route offers faster reaction times (6–12 hours vs. 24–48 hours for cyclization).

Mechanistic Insights

Cyclization Mechanism

The acid-catalyzed cyclization of (2) proceeds via protonation of the hydroxyl group, facilitating nucleophilic attack on the carbonyl carbon. The resultant oxonium ion intermediate is stabilized by resonance, and subsequent dehydration forms the oxazolidine ring.

Lithium’s Role in Stereoselectivity

In lithium-mediated condensations, the Li⁺ cation coordinates to the epoxide’s oxygen, polarizing the C–O bond and directing nucleophilic attack by the carbamate’s nitrogen. This coordination enforces a chair-like transition state, ensuring high stereoselectivity .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxazolidinones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the oxazolidine to the corresponding amino alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxazolidinones.

    Reduction: Amino alcohols.

    Substitution: Various substituted oxazolidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine is widely utilized as an intermediate in the synthesis of various bioactive compounds. Its oxazolidine structure allows for the introduction of functional groups necessary for biological activity.

Case Study: Antibiotic Development
In a study focused on developing new antibiotics, researchers utilized this compound to synthesize derivatives that exhibited enhanced antibacterial activity against resistant strains of bacteria. The oxazolidine framework was critical in modifying the pharmacokinetic properties of the resulting antibiotics .

2. Chiral Auxiliary in Asymmetric Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is particularly valuable in the synthesis of pharmaceuticals where chirality plays a crucial role in efficacy and safety.

Data Table: Chiral Synthesis Applications

Compound NameApplicationReference
Antibiotic Derivative AEnhanced antibacterial activity
Antiviral Compound BImproved selectivity
Anticancer Agent CIncreased potency

Organic Synthesis Applications

1. Building Block for Complex Molecules
The compound is employed as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it an ideal candidate for constructing intricate molecular architectures.

Case Study: Synthesis of Natural Products
In research aimed at synthesizing natural products, this compound was used to create various intermediates that led to the successful synthesis of complex natural products with significant biological activities .

2. Modifications for Material Science
Recent studies have explored the modification of this compound for applications in material science, particularly in creating polymeric materials with tailored properties.

Wirkmechanismus

The mechanism by which (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine exerts its effects involves its ability to act as a chiral auxiliary. It influences the stereochemistry of the reactions it participates in, ensuring the formation of specific enantiomers. The molecular targets are typically the reactive centers in the substrates it interacts with, guiding the formation of the desired products through steric and electronic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxazolidine Derivatives

Enantiomeric Counterpart: (R)-(+)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

  • CAS : 95715-86-9 (R-enantiomer).
  • Key Differences :
    • Stereochemistry : The (R)-configuration alters its interaction with chiral environments, impacting biological activity and synthetic utility .
    • Purity and Availability : Typically sold at 96% purity (vs. 98% for the S-form), reflecting challenges in enantioselective synthesis .
    • Price : Higher cost ($231–695 per gram) compared to the S-form ($65 per gram), likely due to lower demand or synthetic complexity .

Oxazolidines with Modified Substituents

(4S)-4-Benzyl-3-(4,5-dimethoxy-2-methylbenzoyl)-2,2-dimethyl-1,3-oxazolidine
  • Structure : Features a benzyl group and a substituted benzoyl moiety.
  • Synthesis : Requires a TBHP-ebselen oxidizing system for aldehyde-to-carboxylic acid conversion, differing from the Boc-protected target compound .
  • Application : Intermediate in alkaloid synthesis, emphasizing its role in complex natural product assembly vs. the target’s use in supplements .
3-Dichloroacetyl-2,2-dimethyl-1,3-oxazolidine (R-28725)
  • Structure : Dichloroacetyl group replaces Boc and methoxycarbonyl.
  • Application: Agricultural safener protecting maize from herbicide injury by enhancing glutathione S-transferase activity, unlike the target’s non-agrochemical roles .
  • Stereochemical Impact : The R-stereoisomer of R-28725 shows superior bioactivity, highlighting the importance of stereochemistry in functional outcomes .

Deuterated Derivatives

  • Example: (4S)-[2′,2′-dideuterio-2′-dimethylphosphonoacetyl]-2,2-dimethyl-1,3-oxazolidine.
  • Key Feature: Deuterium labeling for NMR studies, contrasting with the non-labeled target compound’s use in synthesis .
  • Synthesis : Requires low-temperature (−78°C) lithiation, a more specialized protocol than the target’s standard routes .

Structural and Functional Analysis

Impact of Protecting Groups

  • Boc Group : Enhances stability and facilitates deprotection under mild acidic conditions, making the target compound preferable in peptide synthesis over oxazolidines with acyl or benzyl groups .
  • Methoxycarbonyl vs. Carboxylic Acid : The methyl ester in the target compound improves solubility in organic solvents compared to carboxylic acid derivatives like (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (CAS 139009-66-8) .

Biologische Aktivität

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine (CAS Number: 108149-60-6) is a chiral oxazolidine derivative with significant implications in organic synthesis and medicinal chemistry. This compound is primarily utilized as a protecting group in peptide synthesis due to its ability to stabilize reactive intermediates and facilitate selective reactions. Understanding its biological activity is crucial for optimizing its applications in pharmaceutical development.

The molecular formula of this compound is C12H21NO5, with a molecular weight of 259.302 g/mol. Its structural features include a tert-butoxycarbonyl group and a methoxycarbonyl group, which contribute to its reactivity and stability in various chemical environments .

PropertyValue
Molecular FormulaC12H21NO5
Molecular Weight259.302 g/mol
CAS Number108149-60-6
Physical FormLiquid
Purity≥96.0% (GC)

The biological activity of this compound primarily revolves around its role as a protecting group during peptide synthesis. The oxazolidine ring structure allows for the selective protection of amino acids, preventing unwanted reactions during coupling processes. This selectivity is essential for synthesizing complex peptides with high stereochemical fidelity .

Case Studies and Research Findings

  • Peptide Synthesis : Research indicates that the use of this compound enhances the efficiency of peptide bond formation by minimizing side reactions. A study demonstrated that using this compound as a protecting group resulted in higher yields of desired products compared to traditional methods .
  • Stability and Reactivity : The compound exhibits remarkable stability under acidic conditions, which is beneficial for protecting sensitive functional groups during synthesis. Comparative studies have shown that the oxazolidine derivative maintains its integrity better than other common protecting groups when exposed to acidic hydrolysis .
  • Biocompatibility : Preliminary studies suggest that the compound has low cytotoxicity in mammalian cell lines, making it a suitable candidate for pharmaceutical applications where biocompatibility is essential. Further investigations are required to fully elucidate its pharmacokinetic properties and metabolic pathways .

Q & A

Q. How can computational modeling aid in predicting the reactivity of this oxazolidine in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for ring-opening or nucleophilic substitution. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models, as applied to analogous thiazolidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
Reactant of Route 2
Reactant of Route 2
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.